REACTION_SMILES
|
[CH:1]1([CH2:4][O:5][c:6]2[c:7]([C:8](=[O:9])[OH:10])[cH:11][c:12]([Cl:16])[c:13]([NH2:15])[cH:14]2)[CH2:2][CH2:3]1.[CH:30]1([N:31]=[C:32]=[N:33][CH:34]2[CH2:35][CH2:36][CH2:37][CH2:38][CH2:39]2)[CH2:40][CH2:41][CH2:42][CH2:43][CH2:44]1.[ClH:17].[ClH:18].[NH2:19][CH:20]1[CH2:21][N:22]2[CH2:23][CH2:24][CH:25]1[CH2:26][CH2:27]2.[Na+:29].[OH-:28].[OH2:51].[cH:45]1[cH:46][cH:47][n:48][cH:49][cH:50]1>>[CH:1]1([CH2:4][O:5][c:6]2[c:7]([C:8](=[O:10])[NH:19][CH:20]3[CH2:21][N:22]4[CH2:23][CH2:24][CH:25]3[CH2:26][CH2:27]4)[cH:11][c:12]([Cl:16])[c:13]([NH2:15])[cH:14]2)[CH2:2][CH2:3]1
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Name
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Nc1cc(OCC2CC2)c(C(=O)O)cc1Cl
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Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
Nc1cc(OCC2CC2)c(C(=O)O)cc1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C(=NC1CCCCC1)=NC1CCCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC1CN2CCC1CC2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1cc(OCC2CC2)c(C(=O)NC2CN3CCC2CC3)cc1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |